molecular formula C6H6N2O2 B067704 Pyridin-3-ylcarbamic acid CAS No. 170831-25-1

Pyridin-3-ylcarbamic acid

Cat. No. B067704
M. Wt: 138.12 g/mol
InChI Key: LOGAFLFGWNBIIG-UHFFFAOYSA-N
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Description

Pyridin-3-ylcarbamic acid is a chemical compound . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

  • Environmental Sciences : A study investigated the degradation mechanism of pyridine, a nitrogen heterocyclic compound, in drinking water using a dielectric barrier discharge system. This research is crucial for treating nitrogen heterocyclic compounds in drinking water (Yang Li et al., 2017).

  • Medicinal Chemistry : Several studies focused on the synthesis of pyridine derivatives for potential pharmaceutical applications. One paper discussed the synthesis of ethyl benzopyrazin-7-ylcarbamates and related compounds as antimitotic agents with antitumor activity (C. Temple & G. Rener, 1990). Another paper reported on the synthesis and biological activities of potent potassium channel openers derived from pyridin-3-ylcyclohexanecarbothioic acid methylamide (T. Brown et al., 1993).

  • Materials Science : Research in materials science included the development of bipolar host materials for high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs) using 3-(1H-pyrazol-1-yl)pyridine derivatives (Wei Li et al., 2016).

  • Catalysis : A paper discussed the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, highlighting their applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

properties

IUPAC Name

pyridin-3-ylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)8-5-2-1-3-7-4-5/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGAFLFGWNBIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-ylcarbamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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